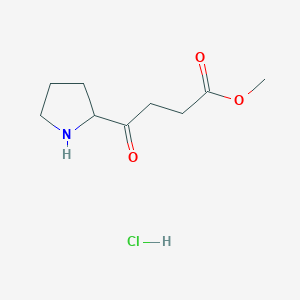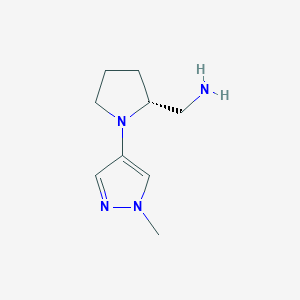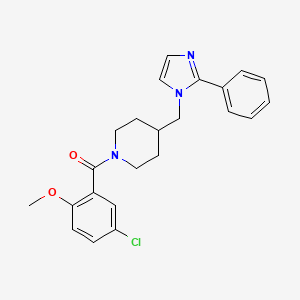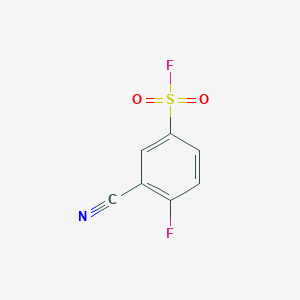![molecular formula C16H24N2O2 B2734055 Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate CAS No. 2219369-64-7](/img/structure/B2734055.png)
Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TBN or TBN-2 and is synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of TBN is not fully understood. However, it is believed that TBN exerts its therapeutic effects through multiple pathways. TBN has been shown to inhibit the activity of enzymes involved in the growth and survival of cancer cells. In Alzheimer's disease, TBN has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. In Parkinson's disease, TBN has been shown to protect dopaminergic neurons from oxidative stress-induced damage by scavenging free radicals.
Biochemical and Physiological Effects:
TBN has been shown to have various biochemical and physiological effects. In cancer cells, TBN has been shown to inhibit the activity of enzymes involved in the growth and survival of cancer cells, leading to the induction of apoptosis. In Alzheimer's disease, TBN has been shown to inhibit the aggregation of amyloid-beta peptides, leading to the prevention of neurodegeneration. In Parkinson's disease, TBN has been shown to protect dopaminergic neurons from oxidative stress-induced damage, leading to the prevention of neurodegeneration.
Advantages and Limitations for Lab Experiments
TBN has several advantages for lab experiments. TBN is relatively easy to synthesize and has good stability. TBN has been shown to have low toxicity in vitro and in vivo. However, TBN also has some limitations for lab experiments. TBN has low solubility in water, which can make it difficult to administer in animal studies. TBN also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for TBN research. One direction is to explore the potential use of TBN in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the potential use of TBN in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of TBN and to optimize its pharmacokinetic properties for use in vivo.
Conclusion:
In conclusion, TBN is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. TBN has been shown to have therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. TBN has several advantages for lab experiments, including easy synthesis and good stability, but also has some limitations, including low solubility in water and low bioavailability. There are several future directions for TBN research, including exploring the potential use of TBN in combination with other therapeutic agents and optimizing its pharmacokinetic properties for use in vivo.
Synthesis Methods
The synthesis of TBN involves a multi-step process that begins with the reaction of tert-butyl carbamate with 2-nitrobenzaldehyde to form a Schiff base. This Schiff base is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 2,3-dihydro-1,4-naphthoquinone to form the final product, TBN. The yield of TBN obtained through this process is around 60%.
Scientific Research Applications
TBN has been studied extensively for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBN has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, TBN has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the neurodegeneration seen in Alzheimer's disease. In Parkinson's disease, TBN has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-11-7-8-13-12(9-11)5-4-6-14(13)17/h7-9,14H,4-6,10,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRTZFZCYJLDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2219369-64-7 |
Source


|
| Record name | tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)

![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2733979.png)
![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2733980.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2733986.png)





![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733994.png)